5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid
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Overview
Description
The compound “5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyridine core, the introduction of the trifluoromethyl group, and the attachment of the benzhydrylpiperazinylphenyl group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a pyridine derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a specific receptor or enzyme, modulating its activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dihydropyridine derivatives, trifluoromethyl-substituted compounds, and benzhydrylpiperazine derivatives.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique properties such as enhanced binding affinity, selectivity, or stability.
Properties
CAS No. |
116308-54-4 |
---|---|
Molecular Formula |
C86H86F6N8O12 |
Molecular Weight |
1537.6 g/mol |
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C41H41F3N4O4.C4H4O4/c2*1-27-34(39(49)51-3)36(33-15-10-21-45-38(33)41(42,43)44)35(28(2)46-27)40(50)52-26-20-29-16-18-32(19-17-29)47-22-24-48(25-23-47)37(30-11-6-4-7-12-30)31-13-8-5-9-14-31;5-3(6)1-2-4(7)8/h2*4-19,21,36-37,46H,20,22-26H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GXMUDKBDZHUGII-WXXKFALUSA-N |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)OC.CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)OC.CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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